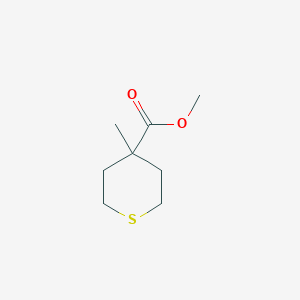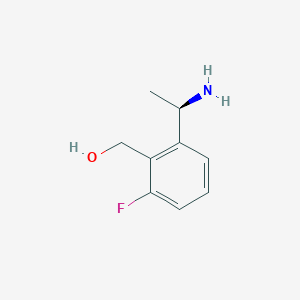
(R)-(2-(1-Aminoethyl)-6-fluorophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(2-(1-Aminoethyl)-6-fluorophenyl)methanol is a chiral compound with a unique structure that includes an amino group, a fluorine atom, and a hydroxyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2-(1-Aminoethyl)-6-fluorophenyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a fluorinated benzene derivative.
Reduction: The reduction of the intermediate compound to introduce the hydroxyl group is carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired ®-enantiomer.
Industrial Production Methods
Industrial production of ®-(2-(1-Aminoethyl)-6-fluorophenyl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-(2-(1-Aminoethyl)-6-fluorophenyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides are used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Introduction of various functional groups such as halogens, alkyl, or aryl groups.
Scientific Research Applications
®-(2-(1-Aminoethyl)-6-fluorophenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-(2-(1-Aminoethyl)-6-fluorophenyl)methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
(S)-(2-(1-Aminoethyl)-6-fluorophenyl)methanol: The enantiomer of the compound with different stereochemistry.
(2-(1-Aminoethyl)-4-fluorophenyl)methanol: A positional isomer with the fluorine atom at a different position on the phenyl ring.
(2-(1-Aminoethyl)-6-chlorophenyl)methanol: A similar compound with a chlorine atom instead of fluorine.
Uniqueness
®-(2-(1-Aminoethyl)-6-fluorophenyl)methanol is unique due to its specific stereochemistry and the presence of a fluorine atom, which imparts distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of ®-(2-(1-Aminoethyl)-6-fluorophenyl)methanol, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H12FNO |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
[2-[(1R)-1-aminoethyl]-6-fluorophenyl]methanol |
InChI |
InChI=1S/C9H12FNO/c1-6(11)7-3-2-4-9(10)8(7)5-12/h2-4,6,12H,5,11H2,1H3/t6-/m1/s1 |
InChI Key |
OGQBYQMUGGFCPB-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=C(C(=CC=C1)F)CO)N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)F)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B12977763.png)
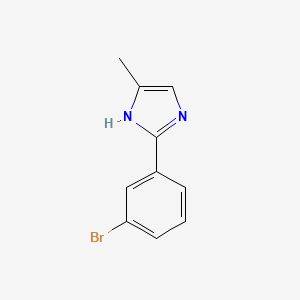
![tert-Butyl (S)-1-amino-3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12977776.png)
![2-Methoxy-6-azaspiro[3.4]octane](/img/structure/B12977777.png)
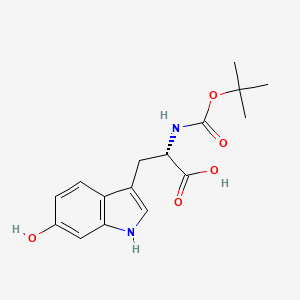
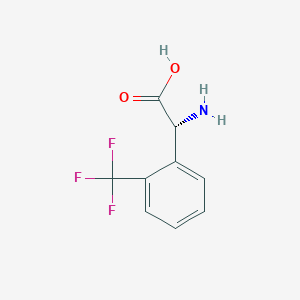
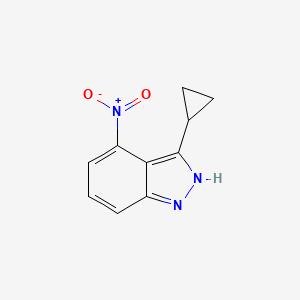
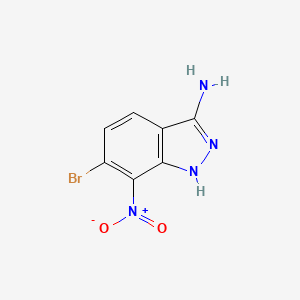
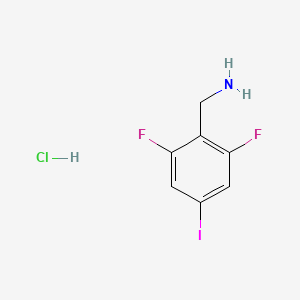
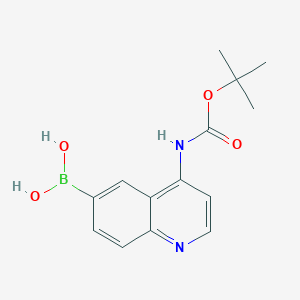
![4-Amino-5-bromo-6-(methoxymethyl)pyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12977815.png)
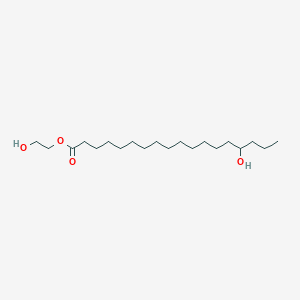
![4-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B12977831.png)
